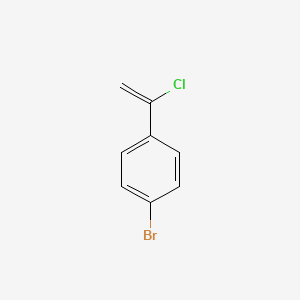

1-Bromo-4-(1-chloroethenyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrCl |

|---|---|

Molecular Weight |

217.49 g/mol |

IUPAC Name |

1-bromo-4-(1-chloroethenyl)benzene |

InChI |

InChI=1S/C8H6BrCl/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2 |

InChI Key |

SOXXPCUBYFHAJZ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=C(C=C1)Br)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations

Cross-Coupling Reactions of 1-Bromo-4-(1-chloroethenyl)benzene (B6263380)

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions primarily target the more reactive carbon-bromine bond on the aryl ring, leaving the chloroethenyl group intact for subsequent transformations.

Palladium catalysts are widely employed for their versatility and high catalytic activity in cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is highly valued for its mild reaction conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. libretexts.orgnih.gov

In the context of this compound, the Suzuki-Miyaura coupling can be used to introduce a wide range of aryl or vinyl substituents at the 4-position of the benzene (B151609) ring. The general reaction scheme involves the coupling of this compound with an organoboronic acid or ester.

Reaction Conditions: A typical Suzuki-Miyaura coupling reaction involves a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a more specialized catalyst like a palladacycle, a base such as potassium carbonate (K₂CO₃), and a solvent like dimethylformamide (DMF). walisongo.ac.id The reaction is often heated to ensure a reasonable reaction rate. walisongo.ac.id

The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions involving aryl halides, which are analogous to the reactivity expected for this compound.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 44-99 walisongo.ac.id |

| Dupont's Catalyst | K₂CO₃ | DMF | 100 | 93 walisongo.ac.id |

| Pd-NHC-H | Na₂CO₃ | DMA | Reflux | ~50+ researchgate.net |

| Fe₃O₄@SiO₂-LY-C-D-Pd | K₂CO₃ | Water | 80 | High researchgate.net |

This table is illustrative and specific yields for this compound would depend on the specific boronic acid and precise reaction conditions used.

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. researchgate.netorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

For this compound, the Sonogashira coupling provides a direct route to introduce an ethynyl (B1212043) group at the 4-position of the benzene ring. This transformation is valuable for the synthesis of conjugated enyne systems and as a precursor to more complex molecular architectures.

Reaction Conditions: The reaction is generally carried out under anhydrous and anaerobic conditions. organic-chemistry.org A variety of palladium catalysts, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, can be used in conjunction with a copper(I) salt like copper(I) iodide (CuI). The amine, typically triethylamine (B128534) or diethylamine, serves as both the base and often as the solvent. researchgate.net

The following table outlines typical conditions for Sonogashira coupling reactions.

Table 2: Representative Sonogashira Coupling Conditions

| Catalyst System | Base | Solvent | Key Features |

| Pd(0)/Cu(I) | Amine (e.g., Et₃N) | Amine or other organic solvent | Classic method, requires anhydrous/anaerobic conditions. organic-chemistry.org |

| PdCl₂(PPh₃)₂/CuI | Diethylamine | Diethylamine | Can be used for the synthesis of arylalkynes. researchgate.net |

| Pd/Cu nanoparticles | Amine | Various | Bimetallic nanoparticles can offer enhanced yields and selectivity. researchgate.net |

| (Ph₃P)₄Pd/CuI | n-Butylamine | Benzene | Used for coupling with vinylidene chloride. orgsyn.org |

This table provides a general overview. Specific conditions for this compound would require optimization.

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. nih.govfrontiersin.org This reaction is a powerful tool for the synthesis of substituted alkenes. nih.govfrontiersin.org

The Heck reaction with this compound would involve coupling at the C-Br bond with an alkene, leading to the formation of a stilbene-like derivative, where the chloroethenyl group remains.

Reaction Mechanism: The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to form the product and a hydridopalladium complex, and finally, reductive elimination of HX with the help of a base to regenerate the Pd(0) catalyst. nih.gov

Reaction Conditions: A variety of palladium sources, bases, and solvents can be used. For instance, a protocol might involve a palladium catalyst, sodium acetate (B1210297) as the base, and ethanol (B145695) as the solvent, with heating under microwave irradiation. frontiersin.org

Table 3: Example of Heck Reaction Conditions

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromonaphthalene | Ethyl but-2-enoate | Pd EnCat® 40 | AcONa | Ethanol | 140 (mw) | 51 frontiersin.org |

| 1-Bromo-4-nitrobenzene | Styrene (B11656) | Pd-NHC-H | Na₂CO₃ | DMA | Reflux | >50 researchgate.net |

This table illustrates typical conditions. The reaction of this compound would require specific optimization.

The Kumada-Corriu and Negishi couplings are important palladium- or nickel-catalyzed cross-coupling reactions that utilize organomagnesium (Grignard) and organozinc reagents, respectively.

Kumada-Corriu Coupling: This was the first transition metal-catalyzed cross-coupling reaction to be developed. organic-chemistry.org It involves the reaction of a Grignard reagent with an organic halide. organic-chemistry.org A key advantage is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, a limitation is the incompatibility with functional groups that are reactive towards Grignard reagents. organic-chemistry.org For this compound, this would involve reaction with an appropriate Grignard reagent in the presence of a palladium or nickel catalyst.

Negishi Coupling: This coupling method employs organozinc reagents, which are generally more tolerant of functional groups than Grignard reagents. libretexts.org While organozinc reagents are often prepared from the corresponding organolithium or Grignard reagents, they offer a wider substrate scope. libretexts.orgorganic-chemistry.org The reaction of this compound with an organozinc compound in the presence of a palladium catalyst would be an effective method for C-C bond formation.

Nickel catalysts have emerged as a more economical and, in some cases, more reactive alternative to palladium for cross-coupling reactions. organic-chemistry.orgrsc.org They can be particularly effective for the coupling of less reactive organic halides.

Nickel-catalyzed cross-coupling reactions of this compound could be employed in Suzuki-Miyaura, Kumada-Corriu, and Negishi-type transformations. For example, a nickel-catalyzed Kumada coupling could be used to form biaryl compounds. organic-chemistry.org Similarly, nickel catalysts can effectively promote the coupling of arylboronic acids with aryl halides. rsc.org

The choice between palladium and nickel catalysis often depends on the specific substrates, desired functional group tolerance, and economic considerations.

Iron-Catalyzed Transformations

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal catalysis for various organic transformations. acs.org Although specific iron-catalyzed reactions of this compound are not detailed in the literature, its functional groups suggest potential for several iron-mediated processes.

Iron complexes are known to catalyze a range of reactions, including cross-coupling, hydrosilylation, and C-H activation. acs.orgnih.govresearchgate.net For instance, iron-catalyzed hydrosilylation of alkynes and dienes proceeds efficiently to yield valuable vinyl- and allylsilanes. rsc.orgnih.gov The chloroethenyl moiety of this compound could potentially undergo similar hydrosilylation reactions. Mechanistic studies of these reactions often suggest a two-electron pathway, avoiding radical intermediates that could lead to side reactions. rsc.org

Furthermore, iron-catalyzed cross-coupling reactions involving metal-hydride hydrogen atom transfer (MHAT) and SH2 steps have been developed for the formation of quaternary carbons. nih.gov The aryl bromide portion of the molecule could be a suitable partner in such transformations.

| Iron-Catalyzed Reaction Type | Potential Application to this compound | Key Features | Reference |

|---|---|---|---|

| Hydrosilylation of Alkenes/Alkynes | Hydrosilylation of the chloroethenyl group | Additive-free, (E)-selective for alkynes, proceeds via a two-electron pathway. | rsc.org |

| Hydrobenzylation via MHAT/SH2 | Coupling at the aryl bromide position with alkenes | Forms quaternary carbons, obviates the need for nickel co-catalysts. | nih.gov |

| C-H Borylation of Arenes | Could potentially functionalize C-H bonds on the benzene ring | Requires UV irradiation, uses pinacolborane as the boron source. | researchgate.net |

Other Transition Metal-Catalyzed Processes

The differential reactivity of the aryl bromide and vinyl chloride moieties makes this compound an interesting substrate for various transition metal-catalyzed reactions, particularly those employing palladium, nickel, and copper.

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of C-C bond formation. diva-portal.org In substrates with multiple halide-functional groups, the reactivity generally follows the order C-I > C-Br > C-Cl. This selectivity would allow for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to occur selectively at the C-Br bond of this compound, leaving the vinyl chloride intact for subsequent transformations. rsc.org For example, palladium-catalyzed direct arylation is a powerful method for C-H functionalization, and conditions have been developed to selectively activate C-H bonds without cleaving C-Br or C-I bonds on the same molecule. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysts are often used for cross-coupling reactions of less reactive electrophiles like aryl chlorides. However, they are also highly effective for aryl bromides. researchgate.net Nickel-catalyzed reductive dicarbofunctionalization of 1,3-enynes has been shown to proceed through Ni(I) intermediates and radical pathways. elsevierpure.com The vinyl group in this compound could potentially participate in similar multi-component reactions. The mechanism of nickel-catalyzed reactions with organohalides can vary, with pathways like SNAr-type oxidative addition or halide abstraction being possible depending on the ligands and substrate. researchgate.net

Copper-Catalyzed Reactions: Copper-catalyzed reactions are particularly useful for coupling with N-heterocycles and for alkyne chemistry. nih.govorganic-chemistry.org For instance, copper(I) catalysts facilitate the cross-coupling of 1-bromoalkynes with organozinc reagents. nih.gov While this specific reaction is not directly applicable, it highlights the utility of copper in activating halide bonds. Copper-catalyzed methods for the synthesis of 1,3-enynes via the coupling of vinyl iodides and acetylenes are known to be efficient and tolerate various functional groups, suggesting that the vinyl halide of the title compound could potentially undergo similar transformations, although vinyl chlorides are generally less reactive than vinyl iodides. organic-chemistry.org

| Catalyst System | Potential Selective Target | Common Reaction Type | Reference |

|---|---|---|---|

| Palladium(0) | Aryl Bromide (C-Br) | Mizoroki-Heck, Suzuki, Sonogashira | diva-portal.orgrsc.org |

| Nickel(0)/Nickel(I) | Aryl Bromide or Vinyl Chloride | Reductive Cross-Coupling, Suzuki-Miyaura | researchgate.netelsevierpure.com |

| Copper(I) | Vinyl Chloride (C-Cl) | Ullmann Condensation, Alkyne Coupling | nih.govorganic-chemistry.org |

Nucleophilic Substitution Reactions at Halogenated Centers

Vinylic Substitution Pathways

Nucleophilic substitution at a vinylic carbon is generally more difficult than at a saturated sp³ carbon. The reaction typically requires harsh conditions or activation by electron-withdrawing groups. The chloroethenyl group in this compound is not activated by strong electron-withdrawing substituents, making direct nucleophilic vinylic substitution challenging. The mechanism for such substitutions often proceeds via an addition-elimination pathway, similar to nucleophilic aromatic substitution, or an elimination-addition pathway involving an alkyne intermediate.

Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally feasible only when the aromatic ring is activated by potent electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com Since this compound lacks such strong activating groups, it is expected to be unreactive toward SNAr reactions under typical conditions. libretexts.org

However, under forcing conditions with very strong bases, such as sodium amide (NaNH₂), nucleophilic substitution can proceed through an elimination-addition mechanism. libretexts.org This pathway involves the formation of a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. libretexts.orgyoutube.com

Radical Reactions and Halogen Atom Transfer Processes

The carbon-halogen bonds in this compound can undergo homolytic cleavage to form radical intermediates. The radical anion of 1-bromo-4-nitrobenzene, for example, has been shown to be reactive, leading to the cleavage of the C-Br bond. rsc.org While the title compound lacks the nitro group, similar radical processes could be initiated photochemically or with radical initiators. Benzene itself can undergo radical addition of halogens under strong sunlight. libretexts.org

Halogen Atom Transfer (HAT) is a key step in many modern synthetic methodologies. In this process, a halogen atom is transferred from the substrate to a radical species, often a metal-centered radical. This pathway is distinct from oxidative addition and is relevant in various iron- and nickel-catalyzed reactions. nih.gov The aryl bromide moiety would be the more likely site for such a process compared to the stronger vinyl chloride bond.

Cycloaddition Reactions

While specific experimental data on the cycloaddition reactions of this compound are not readily found in the surveyed literature, its nature as a substituted styrene suggests its potential participation in various cycloaddition processes. Styrenes are known to undergo [4+2] and [2+2] cycloadditions, acting as dienophiles or participating in dimerization and cross-cycloaddition reactions.

In the context of [4+2] cycloadditions, such as the Diels-Alder reaction, the reactivity of the vinyl group is influenced by the electronic properties of the substituents on the aromatic ring. The bromo and chloro substituents on this compound are electron-withdrawing, which can influence the HOMO-LUMO energy levels of the dienophile. For instance, studies on the inverse electron demand hetero-Diels-Alder reaction of substituted styrenes with di(2-pyridyl)-1,2,4,5-tetrazine have shown that electron-donating substituents on the styrene accelerate the reaction, a principle governed by frontier molecular orbital theory. rsc.org Conversely, the electron-withdrawing nature of the halogens in this compound would likely decrease its reactivity in such reactions.

Visible-light-mediated [4+2] cycloadditions of styrenes have been developed to synthesize tetralin derivatives. uni.lunist.gov These reactions can proceed with excellent chemo- and regioselectivity, particularly when reacting two styrenes with different electronic or steric properties. uni.lu Furthermore, visible light photocatalysis has enabled the crossed [2+2] cycloaddition of styrenes to form unsymmetrically substituted cyclobutanes. chemicalbook.com The success of these reactions often depends on the electrochemical properties of the photocatalyst and the styrene. chemicalbook.com Given these precedents, it is plausible that this compound could participate in such photocatalytic cycloadditions, although specific conditions would need to be empirically determined.

Functionalization of the Vinyl Moiety

The chloro-substituted vinyl group is the most reactive site for the functionalization of this compound. This section explores the expected halofunctionalization and hydrofunctionalization reactions based on the known chemistry of similar vinyl halides and styrenes.

Halofunctionalization involves the addition of a halogen and another heteroatom-containing fragment across the double bond. While specific data for this compound is unavailable, the principles of electrophilic halogenation of alkenes provide a framework for predicting its behavior. The reaction typically proceeds through a halonium ion intermediate, which is then attacked by a nucleophile. nih.gov

The formation of a cyclic halonium ion intermediate in electrophilic halogenation reactions often leads to anti-addition of the two new substituents, influencing the diastereoselectivity of the reaction. For cyclic alkenes, this results in the formation of trans products. While this compound is acyclic, the stereochemical outcome of additions to its double bond would be influenced by the steric and electronic factors of the existing substituents. The bulky 4-bromophenyl group and the chlorine atom would likely direct the approach of the electrophile and the subsequent attack of the nucleophile, leading to a preferred diastereomer. However, without experimental data, the specific diastereomeric ratio cannot be predicted.

Enantioselective halofunctionalization of alkenes is a more challenging transformation that typically requires the use of chiral catalysts or reagents. Organocatalytic methods have been developed for the enantioselective α-chlorination of aldehydes, which proceeds through an enamine intermediate. google.com While this is not directly applicable to the vinyl group of this compound, it highlights the strategies employed to achieve enantioselectivity in halogenation reactions. For vinyl halides, enantioselective reactions are less common but can be achieved using chiral transition metal catalysts that can differentiate between the two faces of the double bond.

Hydrofunctionalization reactions involve the addition of an H-Y molecule across the double bond, where Y can be a variety of functional groups.

A key example is hydrohalogenation, the addition of hydrogen halides (e.g., HCl, HBr). According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. nih.govnih.gov For this compound, this would mean the hydrogen would add to the terminal carbon of the vinyl group, and the halogen would add to the carbon bearing the chloro and 4-bromophenyl substituents. This proceeds via a carbocation intermediate, with the stability of the carbocation dictating the regioselectivity. nih.gov The presence of peroxides can lead to anti-Markovnikov addition of HBr via a free-radical mechanism. nih.gov

Copper hydride (CuH) catalyzed hydroallylation of vinylarenes has also been reported as an effective method for C-C bond formation. This process can be highly enantioselective and tolerates a range of functional groups, including halogens on the aromatic ring. It is conceivable that this compound could undergo a similar transformation.

Halofunctionalization of Alkenes

Mechanistic Elucidation of Key Transformations

The mechanisms of the aforementioned reactions are generally well-understood for related classes of compounds.

Cycloaddition Reactions: The mechanism of the Diels-Alder reaction is a concerted pericyclic process. Photocatalytic cycloadditions of styrenes, however, often proceed through radical cation intermediates. chemicalbook.com In these reactions, a photocatalyst absorbs visible light and promotes a one-electron oxidation of the styrene to its radical cation, which then undergoes cycloaddition. chemicalbook.com

Halofunctionalization: The electrophilic addition of halogens to an alkene proceeds through a cyclic halonium ion intermediate. nih.gov This three-membered ring is then opened by a nucleophilic attack, which typically occurs from the side opposite to the halonium ion, resulting in anti-addition. The regioselectivity of the nucleophilic attack is governed by the stability of the resulting partial positive charge on the carbon atoms of the ring.

Hydrohalogenation: The mechanism of hydrohalogenation involves the protonation of the alkene by the hydrogen halide to form a carbocation intermediate and a halide ion. nih.gov The halide ion then acts as a nucleophile and attacks the carbocation to form the final product. nih.gov The rate-determining step is the formation of the carbocation, and the reaction will proceed through the most stable carbocation intermediate, which explains the observance of Markovnikov's rule. nih.gov In some cases, rearrangements of the carbocation intermediate to a more stable form can occur.

Radical Intermediates and Reaction Pathways

The presence of the vinyl halide and the potential for radical initiation, for instance through photoredox catalysis, suggests that this compound can participate in radical reactions. In such processes, the generation of a vinyl radical is a key step. These highly reactive intermediates can then engage in a variety of transformations.

Recent advancements in photoredox catalysis have provided methods for the generation of vinyl radicals from vinyl halides under mild conditions. These reactions often involve a photocatalyst that, upon excitation by visible light, can facilitate single-electron transfer to or from the vinyl halide. This can lead to the formation of a vinyl radical or a radical cation, respectively. The resulting vinyl radical is a transient species that can undergo further reactions, such as hydrogen atom abstraction or addition to other molecules.

For instance, the photochemically-induced cross-coupling of vinyl halides with thiols proceeds via the formation of vinyl and sulfur-centered radicals. While not specifically detailing this compound, this general mechanism suggests a plausible reaction pathway for the compound.

Ionic Intermediates, including Halonium Ions

Ionic reaction pathways for this compound can involve both the aromatic ring and the chloroethenyl group. The benzene ring, substituted with a deactivating bromo group, can undergo electrophilic aromatic substitution, albeit at a slower rate than benzene itself. The mechanism for such reactions typically involves the attack of an electrophile on the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. The presence of the bromine atom would direct incoming electrophiles to the ortho and para positions.

The chloroethenyl group, being a vinyl halide, is generally unreactive towards nucleophilic substitution reactions under standard conditions. The formation of a vinylic cation is energetically unfavorable. However, under forcing conditions with very strong bases, elimination reactions can occur to form an alkyne.

The potential for halonium ion formation exists, particularly in reactions involving the chloroethenyl double bond. In electrophilic addition reactions to the double bond, a cyclic halonium ion intermediate could be formed, similar to the bromonium or chloronium ions formed in the halogenation of alkenes. This intermediate would then be opened by a nucleophile.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides a powerful tool for investigating the intricate details of reaction mechanisms, including the structures of transition states and the energies of intermediates that may be difficult to observe experimentally. Density Functional Theory (DFT) is a common method used for these types of studies.

Furthermore, computational studies on the reactivity of substituted styrenes in polymerization reactions have been conducted. These studies investigate the influence of substituents on the reaction kinetics and mechanisms. Similar computational approaches could be applied to this compound to model its behavior in various chemical transformations, providing valuable data on bond dissociation energies, electron affinities, and the energy profiles of potential reaction pathways.

Theoretical and Computational Studies

Electronic Structure Analysis

The arrangement of electrons within a molecule is fundamental to understanding its chemical behavior. Theoretical methods allow for a detailed examination of the electronic landscape of 1-Bromo-4-(1-chloroethenyl)benzene (B6263380).

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for molecules similar to this compound, such as 1-bromo-4-chlorobenzene (B145707), have been performed to determine optimized geometries, harmonic vibrational frequencies, and other electronic properties. researchgate.net For instance, studies on 1-bromo-4-chlorobenzene have utilized the B3LYP functional with various basis sets (e.g., 6-31++G(d,p), 6-311++G(d,p)) to achieve a good correlation between calculated and experimental vibrational spectra (FT-IR and FT-Raman). researchgate.net

Table 1: Illustrative DFT-Calculated Properties for Structurally Related Compounds

| Compound | Method/Basis Set | Calculated Property | Value |

| 1-Bromo-4-chlorobenzene | DFT/B3LYP/6-311++G(d,p) | C-Br bond length | ~1.89 Å |

| C-Cl bond length | ~1.74 Å | ||

| 1-Bromo-4-(3,7-dimethyloctyl)benzene | DFT | Optimized Structure | Data available in specific studies researchgate.net |

Note: The data in this table is for illustrative purposes and is based on findings for related compounds. Specific values for this compound would require dedicated computational analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show regions of high electron density (negative potential) around the chlorine and bromine atoms due to their high electronegativity. The π-system of the benzene (B151609) ring would also exhibit negative potential, although this would be modulated by the presence of the halogen substituents. The vinyl group, particularly the double bond, would also represent an electron-rich area. Conversely, the hydrogen atoms of the benzene ring and the vinyl group would be characterized by positive electrostatic potential.

Conformational Analysis and Isomerism

Conformational analysis of this compound would primarily focus on the rotation around the single bond connecting the vinyl group to the benzene ring. Due to the potential for steric hindrance between the chlorine atom on the vinyl group and the hydrogen atoms on the benzene ring, there will be a preferred dihedral angle that minimizes the molecule's energy. Computational methods can be employed to calculate the potential energy surface as a function of this dihedral angle, identifying the most stable conformer(s).

Isomerism in this compound can be considered in terms of constitutional isomers (e.g., changing the substitution pattern on the benzene ring) and stereoisomers. The presence of the chloroethenyl group gives rise to the possibility of E/Z isomerism if the substituents on the double bond were different, however, in this case, it is a 1,1-disubstituted alkene.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry plays a crucial role in elucidating reaction mechanisms by identifying reactants, products, intermediates, and, critically, transition states. For reactions involving this compound, such as nucleophilic substitution or addition reactions at the vinyl group, computational methods can map out the entire reaction pathway.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. For example, in a hypothetical reaction where a nucleophile attacks the carbon atom of the vinyl group bonded to the chlorine, DFT calculations could model the approach of the nucleophile, the breaking of the C-Cl bond, and the formation of the new bond, all while tracking the energetic changes.

Spectroscopic Property Prediction (excluding basic identification)

Beyond simple identification, computational methods can predict various spectroscopic properties with a high degree of accuracy. For this compound, this could include:

Vibrational Spectra (IR and Raman): As demonstrated in studies of 1-bromo-4-chlorobenzene, DFT calculations can predict the vibrational frequencies and intensities of IR and Raman spectra. researchgate.net This allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as C-H stretches, C=C stretches of the ring and vinyl group, and C-Br and C-Cl stretches.

NMR Spectra: While not explicitly found for the target compound, computational prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. These calculations can help in the assignment of complex spectra and in understanding the electronic effects of the substituents on the chemical environment of each nucleus.

Solvent Effects on Reactivity and Selectivity

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for solvent effects through either implicit or explicit solvent models.

For reactions involving this compound, which possesses a significant dipole moment due to the halogen substituents, the polarity of the solvent would be a key factor. In a polar solvent, charge-separated species, such as intermediates or transition states in certain reaction mechanisms, would be stabilized, potentially increasing the reaction rate. Computational studies could model a reaction in different solvents to predict how the energy profile of the reaction pathway changes, thus providing insights into how to control the reactivity and selectivity of the molecule. For instance, in a nucleophilic substitution reaction, a polar protic solvent might stabilize the leaving group, while a polar aprotic solvent might enhance the nucleophilicity of the attacking species.

Quantum Chemical Descriptors and Reactivity Prediction

Information regarding detailed research findings and data tables for the quantum chemical descriptors of this compound is not available in the reviewed scientific literature.

Advanced Applications in Synthetic Chemistry and Materials Science

Role as Precursors for Complex Molecular Architectures

The dual reactivity of 1-bromo-4-(1-chloroethenyl)benzene (B6263380) allows for its strategic incorporation into a variety of complex organic structures. The presence of both a vinyl halide and an aryl bromide enables chemists to perform a sequence of distinct coupling and functionalization reactions, paving the way for the synthesis of elaborate molecules with precisely defined stereochemistry and functionality.

Synthesis of Polyenes and Dienynes

While direct, detailed research on the use of this compound for the synthesis of polyenes and dienynes is not extensively documented in publicly available literature, its structure suggests significant potential in this area. The vinyl chloride moiety can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to introduce new carbon-carbon bonds and extend conjugation. Subsequently, the aryl bromide can be engaged in a second coupling reaction. This sequential approach would allow for the controlled construction of polyene and dienyne systems, which are crucial components in various functional materials, including organic electronics and nonlinear optics.

Stereodefined Building Blocks in Multistep Synthesis

The chloroethenyl group in this compound presents an opportunity for stereoselective transformations, rendering it a valuable building block in multistep synthesis where precise control of stereochemistry is paramount. Although specific examples utilizing this exact molecule are scarce in the literature, analogous structures undergo stereospecific cross-coupling reactions. This suggests that with the appropriate choice of catalyst and reaction conditions, the chlorine atom could be substituted with retention of configuration, allowing for the introduction of various functionalities while maintaining a defined double bond geometry. This level of control is critical in the total synthesis of natural products and the design of pharmacologically active molecules.

Precursors for Heterocyclic Compounds

The inherent reactivity of the vinyl chloride and aryl bromide functionalities in this compound makes it a promising precursor for the synthesis of a diverse range of heterocyclic compounds. The vinyl chloride can act as an electrophilic site for nucleophilic attack by heteroatoms, leading to the formation of five- or six-membered rings. For instance, reaction with binucleophiles could facilitate the construction of various heterocyclic cores. While specific literature detailing the conversion of this compound to heterocycles is limited, the fundamental principles of heterocyclic synthesis support its potential utility in this field. The synthesis of heterocycles is of immense importance as they form the core structures of many pharmaceuticals, agrochemicals, and functional materials.

Integration into Polymer Chemistry

The ability of this compound to participate in polymerization reactions opens up avenues for the creation of novel polymeric materials with tailored properties. The vinyl group can undergo polymerization, while the bromo- and chloro-substituents provide handles for post-polymerization modification, leading to functional polymers with controlled architectures.

Monomer in Copolymerization Reactions with Styrene (B11656) Derivatives

Synthesis of Functional Polymers with Controlled Architectures

The presence of reactive halogen substituents on this compound makes it an attractive monomer for the synthesis of functional polymers with controlled architectures. For instance, the bromo-substituent could serve as an initiation site for atom transfer radical polymerization (ATRP), allowing for the growth of polymer chains with well-defined molecular weights and low dispersity. This "grafting-from" approach would lead to the formation of brush or star-shaped polymers. Furthermore, the chloro-substituent on the vinyl group could potentially be retained during polymerization, offering a site for post-polymerization modification to introduce a wide array of functional groups, thereby tailoring the polymer's properties for specific applications such as drug delivery, sensing, or catalysis.

Precursors for Advanced Organic Materials (excluding specific material properties)

The distinct reactive sites within this compound make it a valuable starting material for constructing the complex molecular architectures required for advanced organic materials. Its utility is primarily seen in synthetic strategies that build larger, functional molecules through sequential, controlled reactions.

Liquid Crystals and Optoelectronic Materials (synthetic routes only)

While specific liquid crystalline compounds derived directly from this compound are not extensively documented in public literature, its structure is highly conducive to the synthesis of calamitic (rod-shaped) liquid crystal cores. A common synthetic strategy for such materials involves the palladium-catalyzed cross-coupling of an aryl halide with another aromatic unit to create a rigid, elongated molecular structure.

A plausible synthetic route would employ a Sonogashira or Suzuki coupling reaction. For instance, a Sonogashira coupling could be used to link the this compound fragment to a terminal alkyne, thereby extending the conjugated system. This is a foundational step in creating the rigid core of many liquid crystalline and optoelectronic molecules.

A representative synthetic transformation is detailed below:

Table 1: Proposed Sonogashira Coupling for Synthesis of a Liquid Crystal Precursor

| Reactant A | Reactant B | Catalyst | Co-catalyst | Base | Solvent |

|---|

This reaction would yield a molecule with an extended, rigid core structure, which is a primary requirement for inducing liquid crystallinity. The chloroethenyl group could be retained for subsequent polymerization or further modified in a later step to tune the final material's properties. Similarly, a Suzuki coupling with an appropriate boronic acid could achieve the same goal of core extension.

Flame Retardant Chemical Design (synthetic strategies only)

The presence of both bromine and chlorine atoms in this compound makes it a candidate for designing flame retardant chemicals. Halogenated compounds are among the most effective flame retardants, particularly for styrenic polymers. researchgate.net They function by inhibiting the radical chain reactions that occur in the gas phase during combustion. researchgate.net Bromine is noted to be particularly effective as the weaker carbon-bromine bond allows it to interfere at an earlier stage of the combustion process. researchgate.net

Two primary synthetic strategies can be envisioned for its use:

Reactive Flame Retardant Synthesis: The chloroethenyl group provides a handle for polymerization. This compound can be designed to act as a monomer or co-monomer in the synthesis of polymers like polystyrene or polyesters. By incorporating the molecule directly into the polymer backbone, the flame-retardant properties become a permanent part of the material. This avoids issues of leaching that can occur with additive flame retardants.

Additive Flame Retardant Synthesis: The molecule itself, or a simple derivative, can be synthesized to be used as an additive flame retardant. In this strategy, the compound is physically blended with a polymer, such as high-impact polystyrene (HIPS), polypropylene, or polycarbonate. performanceadditives.us The effectiveness of halogenated flame retardants is often enhanced by using them in combination with synergists like antimony trioxide, which can form volatile antimony halides that further inhibit combustion. researchgate.net

Strategic Use in Fragment-Based Synthesis Approaches

The true synthetic power of this compound lies in its utility as a bifunctional fragment. The two halogenated sites—the aryl bromide and the vinyl chloride—possess differential reactivity that can be exploited for sequential, site-selective modifications. The carbon-bromine bond on the aromatic ring is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond on the vinyl group.

This reactivity difference allows for a fragment-based approach where the aryl bromide is first coupled with another molecular fragment, leaving the chloroethenyl group intact for a subsequent transformation. This strategy is central to building complex molecules, such as pharmaceuticals or organic electronics, in a controlled, step-wise manner. For example, processes for preparing intermediates for complex molecules like dapagliflozin (B1669812) often start with a substituted bromo-chlorobenzene core, which undergoes a series of coupling and reduction reactions. google.comgoogle.com

Table 2: Potential Site-Selective Cross-Coupling Reactions

| Reaction Type | Reactive Site | Typical Reagents | Catalyst System | Potential Outcome |

|---|---|---|---|---|

| Suzuki Coupling | C(aryl)-Br | Arylboronic acid | Pd(OAc)₂, SPhos | Aryl-aryl linkage |

| Sonogashira Coupling | C(aryl)-Br | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Aryl-alkyne linkage |

| Heck Coupling | C(aryl)-Br | Alkene (e.g., methyl acrylate) | Pd(OAc)₂, P(o-tol)₃ | Aryl-vinyl linkage |

This strategic, sequential functionalization allows chemists to use this compound as a versatile linchpin, connecting different molecular fragments to rapidly assemble complex target structures.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Selectivity

A primary challenge and opportunity in utilizing 1-bromo-4-(1-chloroethenyl)benzene (B6263380) lies in the selective activation of either the C-Br or the C-Cl bond. The aryl C-Br bond is generally more reactive in traditional palladium-catalyzed cross-coupling reactions than the vinylic C-Cl bond. However, achieving perfect selectivity is crucial for its use as a scaffold in multi-step syntheses.

Future research will focus on developing highly specialized catalytic systems. This includes the design of palladium and nickel catalysts with precisely engineered ligands that can differentiate between the two halogen sites based on electronic and steric factors. For instance, bulky N-heterocyclic carbene (NHC) ligands on a nickel center have shown promise in activating typically less reactive C-Cl bonds. researchgate.net Conversely, specific phosphine (B1218219) ligands can enhance palladium's selectivity for C-Br activation even at elevated temperatures.

A key goal is the development of "switchable" catalytic systems, where the selectivity can be inverted by simple changes in reaction conditions, such as temperature, solvent, or the addition of a specific additive. This would allow for a programmed, one-pot sequential functionalization of the molecule.

Table 1: Hypothetical Catalytic Systems for Selective Functionalization

| Catalyst System | Target Bond | Potential Ligand Type | Proposed Advantage |

| Palladium(0) Complex | Aryl C-Br | Electron-rich, bulky phosphine | High selectivity for Suzuki or Heck coupling at the bromide position. |

| Nickel(0) Complex | Vinyl C-Cl | N-Heterocyclic Carbene (NHC) | Preferential activation of the stronger C-Cl bond for reductive coupling. nih.gov |

| Dual Photoredox/Cobalt | Vinyl C-Cl | Iridium photocatalyst with a cobalt co-catalyst | Formal hydrohalogenation or other radical additions across the vinyl group. acs.org |

| Copper(I) Iodide | Vinyl C-Cl | Diamine Ligand | Transformation of the vinyl chloride to other vinyl halides with retention of stereochemistry. organic-chemistry.org |

Bio-inspired and Sustainable Synthetic Methods

Modern synthetic chemistry is increasingly moving towards greener and more sustainable practices. Future work on this compound will incorporate these principles. A major area of development will be the use of catalysts based on earth-abundant and less toxic metals, such as iron or copper, as alternatives to precious metals like palladium. researchgate.net

Furthermore, research into enzymatic halogenation and dehalogenation processes could offer highly selective and environmentally benign methods for modifying this compound. researchgate.net While still in early stages, harnessing halogenase enzymes could allow for transformations under mild, aqueous conditions. researchgate.net Another sustainable approach involves the use of organocatalysis, which avoids metals altogether. Recent advances have shown that certain organic molecules can catalyze reactions on functional groups, a strategy that could be adapted for this dihalogenated compound. acs.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for predicting the reactivity of this compound. nih.gov By modeling the electronic structure and bond dissociation energies, researchers can anticipate which halogen is more susceptible to oxidative addition by a given metal catalyst. nih.gov

These computational models can simulate entire reaction pathways, calculating the energy barriers for different steps and helping to explain or predict catalyst selectivity. nih.gov For example, DFT can be used to understand why a particular ligand promotes the activation of the C-Br bond over the C-Cl bond by analyzing the transition state energies. acs.org This predictive power accelerates the discovery of optimal reaction conditions and the design of new, more efficient catalysts, reducing the need for extensive empirical screening. mdpi.com

Table 2: Computationally Predicted Properties and Their Significance

| Predicted Property | Computational Method | Significance for Research |

| Bond Dissociation Energies (C-Br vs. C-Cl) | Density Functional Theory (DFT) | Predicts the inherent reactivity of each halogen bond, guiding catalyst choice. |

| Electrostatic Potential Map | MolCalc®, DFT | Visualizes electron-rich and electron-poor regions, indicating sites for nucleophilic or electrophilic attack. mdpi.com |

| Transition State Energy Barriers | DFT, Ab initio methods | Determines the kinetic favorability of different reaction pathways, predicting product ratios and selectivity. nih.gov |

| Adduct Collision Cross Section | CCSbase, Ion Mobility Spectrometry | Provides data for identifying the compound and its reaction intermediates in complex mixtures via mass spectrometry. uni.lu |

Exploration of New Reactivity Modes for Dual Halogen Functionality

The presence of two distinct halogen atoms allows for the exploration of novel and complex reaction cascades. Future research will move beyond simple, one-at-a-time substitutions to develop tandem or sequential reactions that leverage both halogens in a single, efficient process.

One promising area is the development of one-pot, multi-component reactions where this compound acts as a linchpin, connecting two or more different molecules. For instance, an initial Suzuki coupling at the C-Br position could be immediately followed by a Heck or Sonogashira coupling at the C-Cl site, rapidly building molecular complexity. Another avenue involves intramolecular reactions, where the molecule is designed to fold and react with itself after an initial functionalization, creating complex cyclic or polycyclic aromatic systems. The distinct reactivity of the aryl bromide and vinyl chloride is key to controlling these complex transformations. nih.govtandfonline.com

Integration into Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers superior control over reaction parameters like temperature, pressure, and reaction time. This is particularly advantageous for reactions that are fast, exothermic, or involve unstable intermediates.

Integrating the synthesis and functionalization of this compound into flow systems could enable safer, more scalable, and highly reproducible production. nih.gov An automated flow platform could sequentially add different reagents to a stream containing the starting material, allowing for the programmed synthesis of a library of derivatives without manual intervention. This approach is ideal for optimizing reaction conditions and for the rapid generation of new molecules for screening in materials science or medicinal chemistry. nih.gov

Rational Design of Derivatives for Specific Academic Applications

The unique structure of this compound makes it an attractive scaffold for the rational design of molecules with specific functions, particularly for academic research in materials science and supramolecular chemistry. rsc.orgmdpi.com

The rigid bromophenyl group combined with the polymerizable or modifiable vinyl group is an ideal combination for creating novel conjugated polymers. nih.gov By first converting the bromo- group into another functional handle (e.g., an alkyne via Sonogashira coupling), and then polymerizing the vinyl group, researchers could create materials with interesting electronic and photophysical properties. bldpharm.com Additionally, the molecule could serve as a key building block for liquid crystals, where the rigid core structure is essential, or for creating molecular probes where the two halogen sites can be independently functionalized with reporter groups or binding moieties.

Q & A

Basic: What are the most reliable synthetic routes for 1-Bromo-4-(1-chloroethenyl)benzene, and how do reaction conditions impact yield?

Answer:

The compound can be synthesized via:

- Bromination of precursors : Bromination of 4-(1-chloroethenyl)benzene using bromine (Br₂) with Lewis acids like AlCl₃ or FeBr₃, which activate the aromatic ring for electrophilic substitution. Reaction temperature (0–25°C) and stoichiometric control are critical to minimize di-substitution byproducts .

- Cross-coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between 4-bromophenylboronic acid and 1-chloroethylene derivatives. Catalytic systems (e.g., Pd(PPh₃)₄) and ligand choice (e.g., P(t-Bu)₃) significantly affect efficiency. Solvents (THF or DMF) must be rigorously dried to prevent catalyst deactivation .

Optimization : Yields improve under inert atmospheres (argon) and controlled heating (60–80°C). Scale-up requires continuous flow reactors to maintain heat distribution and purity .

Basic: Which spectroscopic techniques are most effective for structural confirmation, and what key spectral signatures should researchers prioritize?

Answer:

- ¹H NMR : Look for vinyl proton signals (δ 5.5–6.5 ppm, doublets from J coupling) and aromatic protons (δ 7.2–7.5 ppm, para-substitution pattern). Splitting patterns confirm the chloroethenyl group’s geometry (trans vs. cis) .

- ¹³C NMR : Aromatic carbons (δ 125–140 ppm), vinyl carbons (δ 110–130 ppm), and halogenated carbons (C-Br at δ ~100 ppm).

- GC-MS : Molecular ion peak at m/z 216 (C₈H₆BrCl⁺) and fragments at m/z 137 (loss of Br) and m/z 91 (tropylium ion) .

Contradictions : Discrepancies in vinyl proton coupling constants may indicate isomerization; verify via 2D NMR (COSY) .

Advanced: How does the dual halogen (Br, Cl) substitution influence reactivity in cross-coupling and nucleophilic substitution reactions?

Answer:

- Cross-coupling : The bromine atom is more reactive than chlorine in Pd-catalyzed reactions (C-Br bond dissociation energy ≈ 65 kcal/mol vs. C-Cl ≈ 81 kcal/mol). Selective coupling at Br can occur under mild conditions (e.g., room temperature), leaving the chloroethenyl group intact for subsequent functionalization .

- Nucleophilic substitution : The chloroethenyl group undergoes SN² reactions with strong nucleophiles (e.g., Grignard reagents) but requires polar aprotic solvents (DMF) and elevated temperatures (80–100°C). Competing elimination (to form alkynes) is mitigated by using bulky bases (e.g., DBU) .

Advanced: How can researchers resolve contradictions in spectral data during derivative synthesis (e.g., unexpected coupling constants or missing peaks)?

Answer:

- Isomer identification : Use NOESY NMR to distinguish cis/trans isomers of the chloroethenyl group. Trans isomers show NOE correlations between vinyl and aromatic protons, while cis isomers do not .

- Trace byproducts : Employ HPLC-MS to detect minor impurities (e.g., dihalogenated byproducts) with retention time shifts. Adjust reaction stoichiometry or quenching protocols (e.g., rapid cooling) to suppress side reactions .

Application: How is this compound utilized in the synthesis of bioactive or functional materials?

Answer:

- Pharmaceutical intermediates : Serves as a precursor to kinase inhibitors via Suzuki coupling with heteroaryl boronic acids. The chloroethenyl group is later modified via hydrohalogenation to introduce hydroxyl or amine groups .

- Polymer science : Acts as a monomer in step-growth polymerization for halogenated poly(arylene vinylenes), which exhibit tunable optoelectronic properties. Controlled radical polymerization (ATRP) retains the halogen substituents for post-polymerization functionalization .

Experimental Design: What critical factors must be considered when scaling synthesis from milligram to gram quantities?

Answer:

- Heat management : Exothermic bromination requires jacketed reactors with cooling (0–5°C) to prevent runaway reactions. Use internal temperature probes for real-time monitoring .

- Purification : Replace column chromatography with fractional distillation or recrystallization (solvent: hexane/EtOAc) for large batches. Validate purity via DSC (melting point consistency) .

Mechanistic: What role do palladium catalysts play in cross-coupling reactions involving this compound?

Answer:

- Oxidative addition : Pd⁰ inserts into the C-Br bond, forming a Pd(II) intermediate. Electron-deficient ligands (e.g., PPh₃) accelerate this step .

- Transmetalation : The aryl-Pd complex reacts with organoboron reagents (e.g., Ar-B(OH)₂), facilitated by base (Na₂CO₃) to neutralize HBr byproducts .

- Reductive elimination : Pd⁰ regenerates, releasing the biaryl product. Catalyst loading (1–5 mol%) and ligand steric bulk dictate turnover frequency .

Safety: What protocols are essential for safe handling and storage?

Answer:

- Handling : Use PPE (nitrile gloves, goggles) in fume hoods. Avoid contact with reducing agents (e.g., NaBH₄) to prevent explosive HBr generation .

- Storage : Keep in amber glass under argon at –20°C. Desiccate to prevent hydrolysis of the chloroethenyl group. Monitor for discoloration (indicator of decomposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.